TLK117

Description

BenchChem offers high-quality TLK117 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TLK117 including the price, delivery time, and more detailed information at info@benchchem.com.

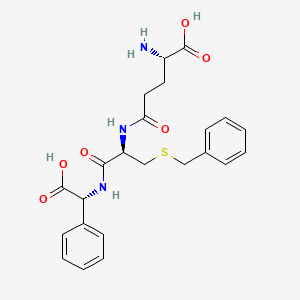

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(R)-carboxy(phenyl)methyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O6S/c24-17(22(29)30)11-12-19(27)25-18(14-33-13-15-7-3-1-4-8-15)21(28)26-20(23(31)32)16-9-5-2-6-10-16/h1-10,17-18,20H,11-14,24H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32)/t17-,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSKWMFLCHMEOY-CMKODMSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(C(=O)NC(C2=CC=CC=C2)C(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CSC[C@@H](C(=O)N[C@H](C2=CC=CC=C2)C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152684-53-2 | |

| Record name | TLK-117 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ5T8BSZ4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

TLK117: A Comprehensive Technical Guide to its Core Function and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

TLK117, the active metabolite of the prodrug ezatiostat (TLK199), is a peptidomimetic molecule that functions as a selective inhibitor of Glutathione S-transferase P1-1 (GSTP1-1).[1][2] GSTP1-1 is an enzyme frequently overexpressed in tumor cells, where it plays a crucial role in detoxification and drug resistance.[2][3] TLK117's inhibitory action on GSTP1-1 has significant implications for cancer therapy, myelodysplastic syndromes (MDS), and other conditions where this signaling pathway is dysregulated.[4][5] This technical guide provides an in-depth overview of the core function of TLK117, its mechanism of action, relevant quantitative data, experimental protocols, and key signaling pathways.

Core Function and Mechanism of Action

TLK117 is a glutathione (GSH) analog that acts as a competitive inhibitor of GSTP1-1.[2][6] Its high affinity and selectivity for GSTP1-1 are attributed to its unique chemical structure, which allows it to bind to the enzyme's glutathione-binding site (G-site).[2] The phenyl moiety of TLK117 interacts with specific amino acid residues, such as Phe8 and Trp38, within a lipophilic region of GSTP1-1, leading to potent inhibition.[2] This structural interaction explains its greater than 50-fold selectivity for GSTP1-1 over other GST isoforms like GSTA1-1 and GSTM1-1.[2]

Upon entering cells, the prodrug TLK199 is rapidly hydrolyzed by cellular esterases, releasing the active TLK117.[7] The primary consequence of GSTP1-1 inhibition by TLK117 is the disruption of the GSTP1-1/c-Jun N-terminal kinase (JNK) complex.[4][8] In unstressed cells, GSTP1-1 sequesters JNK, a key signaling protein in the mitogen-activated protein kinase (MAPK) pathway, thereby inhibiting its activity.[8] By binding to GSTP1-1, TLK117 induces a conformational change or dissociation of the complex, leading to the release and subsequent activation of JNK.[4][8] Activated JNK can then phosphorylate its downstream targets, including c-Jun, which can trigger various cellular responses such as apoptosis, differentiation, and proliferation.[7][8]

Beyond its primary target, TLK117 has also been shown to be a competitive inhibitor of glyoxalase I, an enzyme involved in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis.[1][9] This dual inhibition may contribute to its overall cellular effects.

Quantitative Data

The following tables summarize the key quantitative data associated with TLK117 and its prodrug, TLK199.

Table 1: Inhibitory Activity of TLK117

| Target Enzyme | Inhibition Constant (Ki) | Inhibition Type | Reference(s) |

| Glutathione S-transferase P1-1 (GSTP1-1) | 0.4 µM | Competitive | [1][2] |

| Glyoxalase I | 0.56 µM | Competitive | [1][9] |

Table 2: Cellular Activity of TLK199 (Prodrug of TLK117)

| Cell Line | Assay | IC50 | Reference(s) |

| HT29 (Human Colon Adenocarcinoma) | Cytotoxicity | 22 µM | [2] |

| SW620, LoVo, Caco2 (Human Colon Adenocarcinoma) | Cytotoxicity | 26-28 µM | [6] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involving TLK117.

References

- 1. Phase 1-2a multicenter dose-escalation study of ezatiostat hydrochloride liposomes for injection (Telintra®, TLK199), a novel glutathione analog prodrug in patients with myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutathione S-transferase P1-1 (GSTP1-1) inhibits c-Jun N-terminal kinase (JNK1) signaling through interaction with the C terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphorylation of Glutathione S-Transferase P1 (GSTP1) by Epidermal Growth Factor Receptor (EGFR) Promotes Formation of the GSTP1-c-Jun N-terminal kinase (JNK) Complex and Suppresses JNK Downstream Signaling and Apoptosis in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase 1 multicenter dose-escalation study of ezatiostat hydrochloride (TLK199 tablets), a novel glutathione analog prodrug, in patients with myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ezatiostat hydrochloride for the treatment of myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Deactivation of the JNK Pathway by GSTP1 Is Essential to Maintain Sperm Functionality [frontiersin.org]

- 8. Co-localization of GSTP1 and JNK in transitional cell carcinoma of urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The human glutathione transferase P1-1 specific inhibitor TER 117 designed for overcoming cytostatic-drug resistance is also a strong inhibitor of glyoxalase I - PubMed [pubmed.ncbi.nlm.nih.gov]

TLK117: A Selective Inhibitor of Glutathione S-Transferase P1-1 (GSTP1-1)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathione S-Transferase Pi 1 (GSTP1-1) is a critical enzyme in cellular detoxification pathways, frequently overexpressed in a multitude of cancer cell types where it contributes significantly to the development of multidrug resistance.[1][2] This enzyme facilitates the conjugation of glutathione (GSH) to various xenobiotics, including many chemotherapeutic agents, rendering them more water-soluble and readily excretable, thereby diminishing their cytotoxic efficacy.[1][3] Furthermore, GSTP1-1 plays a regulatory role in cell signaling pathways, including the mitogen-activated protein (MAP) kinase pathway, by interacting with key signaling proteins like c-Jun N-terminal kinase 1 (JNK1).[3][4] The dual role of GSTP1-1 in drug metabolism and signal transduction makes it a compelling target for therapeutic intervention in oncology.[3][5] TLK117 (γ-glutamyl-S-(benzyl)cysteinyl-R(–)-phenylglycine) has emerged as a potent and selective inhibitor of GSTP1-1.[2] This technical guide provides a comprehensive overview of TLK117, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.

Introduction to GSTP1-1 and Its Role in Cancer

The Glutathione S-Transferase (GST) family of enzymes are pivotal in Phase II detoxification, protecting cells from oxidative stress and harmful electrophilic compounds.[3][6] The pi-class GST, GSTP1-1, is of particular interest in oncology due to its frequent overexpression in various tumor types, including breast, lung, ovarian, and colon cancers.[1][7] This overexpression is strongly correlated with resistance to a broad spectrum of anticancer drugs, such as doxorubicin and cisplatin.[1][8][9]

Beyond its detoxification role, GSTP1-1 is a key regulator of cellular signaling.[5][10] Under normal cellular conditions, GSTP1-1 can sequester and inhibit JNK1, a critical kinase in the apoptotic signaling cascade.[4][7] By inhibiting JNK1, the overexpression of GSTP1-1 can confer a survival advantage to cancer cells, further contributing to chemoresistance.[3][4] Consequently, the inhibition of GSTP1-1 presents a dual therapeutic strategy: to directly sensitize cancer cells to chemotherapy by preventing drug detoxification and to promote apoptosis by unleashing the JNK signaling pathway.[1][3]

TLK117: A Selective GSTP1-1 Inhibitor

TLK117 is a glutathione analog designed as a specific and potent inhibitor of GSTP1-1.[2] It exhibits a high binding affinity for the glutathione-binding site (G-site) of GSTP1-1, with a Ki of 0.4 μM.[11] Due to its charged nature, which limits cellular uptake, TLK117 is often administered as its diethyl ester prodrug, TLK199 (ezatiostat).[2][3] Once inside the cell, TLK199 is rapidly metabolized by intracellular esterases into the active inhibitor, TLK117.[2][3]

Quantitative Inhibitory Data

The inhibitory potency and selectivity of TLK117 have been characterized against various GST isoforms. The following table summarizes the key quantitative data.

| Compound | Target | Parameter | Value | Reference |

| TLK117 | GSTP1-1 | Ki | 0.4 μM | [2][11] |

| TLK117 | GSTA1-1 | Selectivity | >50-fold vs GSTP1-1 | [2] |

| TLK117 | GSTM1-1 | Selectivity | >50-fold vs GSTP1-1 | [2] |

| TLK117 | GSTM2-2 | Selectivity | >50-fold vs GSTP1-1 | [2] |

| TLK117 | Glyoxalase I | Ki | 0.56 μM | [11] |

| TLK199 (Prodrug) | HT29 Cells | IC50 | 22 μM | [2] |

| TLK117 (Active) | HT29 Cells | IC50 | >200 μM | [2] |

Mechanism of Action

TLK117 acts as a competitive inhibitor at the G-site of GSTP1-1.[2] The high-resolution crystal structure of the GSTP1-1/TLK117 complex reveals that the phenyl moiety of TLK117 interacts with a lipophilic region of the enzyme, providing a structural basis for its high affinity and selectivity.[2] By occupying the G-site, TLK117 prevents the binding of glutathione, thereby inhibiting the detoxification of chemotherapeutic agents.

Furthermore, the binding of TLK117 to GSTP1-1 disrupts the interaction between GSTP1-1 and JNK1.[2] This dissociation leads to the activation of JNK1, which can then trigger downstream apoptotic signaling pathways, contributing to cancer cell death.[2][7]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of TLK117.

GSTP1-1 Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of GSTP1-1 by monitoring the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB). The product of this reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.

Materials:

-

Recombinant human GSTP1-1

-

Glutathione (GSH)

-

1-chloro-2,4-dinitrobenzene (CDNB)

-

Potassium phosphate buffer (0.1 M, pH 6.5)

-

TLK117 or other test inhibitors

-

UV/VIS spectrophotometer

Procedure:

-

Prepare a stock solution of GSTP1-1 in potassium phosphate buffer.

-

Prepare stock solutions of GSH and CDNB. The final concentration of GSH is typically 1 mM, and CDNB can range from 0.15 to 1.8 mM.[11][12]

-

Prepare serial dilutions of the test inhibitor (e.g., TLK117) in the appropriate solvent (e.g., DMSO).

-

In a 96-well plate or cuvette, combine the potassium phosphate buffer, GSTP1-1 enzyme, and the test inhibitor at various concentrations.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 20 minutes) at a controlled temperature (e.g., 30°C).[13][14]

-

Initiate the reaction by adding GSH, followed by CDNB.

-

Immediately monitor the increase in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity (rate of change in absorbance).

-

Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

-

To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (CDNB) and the inhibitor.[11]

Cellular Chemosensitization Assay

This assay evaluates the ability of a GSTP1-1 inhibitor to enhance the cytotoxicity of a chemotherapeutic agent in cancer cells.

Materials:

-

Cancer cell line with known GSTP1-1 expression (e.g., MCF-7, MDA-MB-231).[13]

-

Cell culture medium and supplements.

-

Chemotherapeutic agent (e.g., doxorubicin, cisplatin).

-

GSTP1-1 inhibitor (e.g., TLK199).

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo®).

-

Plate reader.

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the chemotherapeutic agent alone, the GSTP1-1 inhibitor alone, and a combination of both.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., absorbance or luminescence) using a plate reader.

-

Calculate the percentage of cell viability relative to untreated controls.

-

Determine the IC50 values for the chemotherapeutic agent in the presence and absence of the GSTP1-1 inhibitor. A significant reduction in the IC50 of the chemotherapeutic agent in the presence of the inhibitor indicates chemosensitization.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key aspects of TLK117's mechanism and evaluation.

Figure 1: Mechanism of action of TLK117.

Figure 2: Experimental workflow for evaluating a GSTP1-1 inhibitor.

Conclusion

TLK117 is a well-characterized, potent, and selective inhibitor of GSTP1-1 with a dual mechanism of action that involves both the direct inhibition of drug detoxification and the activation of pro-apoptotic signaling. Its development as the prodrug TLK199 (ezatiostat) has enabled its evaluation in cellular and clinical settings. The data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on the inhibition of GSTP1-1 as a therapeutic strategy in oncology. Further investigation into the clinical efficacy of GSTP1-1 inhibitors like ezatiostat, alone and in combination with chemotherapy, is warranted.[2]

References

- 1. What are GSTP1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of glutathione-S-transferase in anti-cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutathione S-Transferases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. The Role of Glutathione S-transferase P in signaling pathways and S-glutathionylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Glutathione S‐transferase Pi 1 is a valuable predictor for cancer drug resistance in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Investigation of the inhibitory effects of the telomere-targeted compounds on glutathione S-transferase P1 - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of TLK117 on Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the cellular signaling pathways affected by TLK117. It is crucial to clarify a common point of confusion: TLK117 is not an inhibitor of Tousled-like Kinase 1 (TLK1). Instead, TLK117 is the active metabolite of the drug TLK199 (Ezatiostat) and functions as a selective inhibitor of Glutathione S-transferase P1-1 (GSTP1-1).[1][2][3] This guide will elucidate the mechanism of action of TLK117 through its inhibition of GSTP1-1 and the subsequent modulation of downstream signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) pathway. Furthermore, to address the potential confusion, a brief overview of the distinct role of Tousled-like Kinase 1 (TLK1) in DNA damage repair and its own set of signaling pathways is provided.

TLK117 and its Primary Target: GSTP1-1

TLK117 is a potent and selective inhibitor of Glutathione S-transferase P1-1 (GSTP1-1), an enzyme frequently overexpressed in cancer cells and implicated in drug resistance.[2][4] TLK117 is delivered to cells as the prodrug TLK199 (Ezatiostat), a diethyl ester that enhances cellular uptake.[1][2][5] Once inside the cell, esterases convert TLK199 to the active form, TLK117, which has two free carboxyl groups.[2][5]

Quantitative Data: Inhibitory Activity of TLK117

| Target Enzyme | Inhibitor | Ki (μM) | Selectivity |

| Glutathione S-transferase P1-1 (GSTP1-1) | TLK117 | 0.4 | >50-fold higher than for GSTA1-1 and GSTM1-1[1][2] |

| Glyoxalase I | TLK117 | 0.56 | Competitive inhibition[1][3] |

Mechanism of GSTP1-1 Inhibition

TLK117 is a peptidomimetic of glutathione (GSH) and acts as a competitive inhibitor at the GSH-binding site (G-site) of GSTP1-1.[2] The high-resolution crystal structure of the GSTP1-1/TLK117 complex reveals that the phenyl moiety of TLK117 stacks against the benzyl moiety and interacts with Phe8 and Trp38 in a lipophilic region of GSTP1-1, explaining its high affinity and selectivity.[2]

Cellular Signaling Pathways Modulated by TLK117

The primary mechanism by which TLK117 influences cellular signaling is through the disruption of GSTP1-1's protein-protein interactions. GSTP1-1 is a known negative regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, a key component of the MAPK cascade that governs cellular responses to stress, apoptosis, and proliferation.[5][6]

The JNK Signaling Pathway

In unstressed cells, GSTP1-1 sequesters JNK in an inactive complex.[2][5] By binding to GSTP1-1, TLK117 induces a conformational change that leads to the dissociation of the GSTP1-1:JNK complex. This releases JNK, allowing it to become activated through phosphorylation. Activated JNK can then phosphorylate its downstream targets, including the transcription factor c-Jun, leading to the induction of apoptosis or modulation of proliferation.[2][5]

The ASK1 and p38 MAPK Pathways

GST proteins, including those from the mu (μ) and pi (π) classes, also regulate Apoptosis Signal-regulating Kinase 1 (ASK1), another upstream kinase in the MAPK pathway.[5] ASK1 can activate both JNK and p38 MAPK pathways.[5] While the direct effect of TLK117 on the GSTM1:ASK1 complex is less characterized, the inhibition of GSTP1-1 can indirectly influence the overall cellular stress response and potentially impact ASK1 and p38 signaling. Furthermore, GSTP1-1 has been shown to inhibit TRAF2-induced activation of both JNK and p38.[2]

Experimental Protocols

GSTP1-1 Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of TLK117 for GSTP1-1.

Methodology:

-

Recombinant human GSTP1-1 is purified.

-

The assay is performed in a 0.1 M sodium phosphate buffer (pH 7.0) at 30°C.

-

The reaction mixture contains varying concentrations of glutathione (GSH) and the substrate 1-chloro-2,4-dinitrobenzene (CDNB).

-

TLK117 is added at different concentrations (e.g., 0 to 8 μM).

-

The conjugation of GSH and CDNB is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.

-

Initial reaction velocities are determined, and the data is fitted to competitive inhibition models to calculate the Ki value.[1]

JNK Activation Assay (Western Blot)

Objective: To assess the activation of JNK in cells treated with TLK117.

Methodology:

-

Cancer cell lines with high GSTP1-1 expression (e.g., HT29 human colon adenocarcinoma) are cultured.

-

Cells are treated with TLK199 (the prodrug of TLK117) at various concentrations and for different time points.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated JNK (p-JNK) and total JNK.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The ratio of p-JNK to total JNK is quantified to determine the level of JNK activation.

Distinguishing TLK117 from Tousled-like Kinase 1 (TLK1) Inhibitors

It is imperative to differentiate TLK117 from inhibitors targeting Tousled-like Kinase 1 (TLK1). TLK1 is a serine/threonine kinase that plays a critical role in DNA replication, DNA damage response (DDR), and cell cycle checkpoint control.[7][8]

TLK1 Signaling Pathways

TLK1's functions are mediated through the phosphorylation of various substrates involved in DNA repair and cell cycle regulation. Key substrates and interacting partners of TLK1 include:

-

RAD54: TLK1 phosphorylates RAD54, a key factor in homologous recombination repair (HRR) of DNA double-strand breaks.[7]

-

NEK1: TLK1 binds to and phosphorylates NIMA-related kinase 1 (NEK1), which is involved in the DNA damage response.[8]

-

RAD9: TLK1-mediated phosphorylation of Rad9 is involved in the deactivation of the DNA damage checkpoint.[7][8]

Inhibition of TLK1, therefore, represents a distinct therapeutic strategy from the inhibition of GSTP1-1 by TLK117. TLK1 inhibitors are being investigated for their potential to sensitize cancer cells to DNA-damaging agents.[7][9]

Conclusion

TLK117 exerts its effects on cellular signaling not by inhibiting a kinase, but by selectively targeting the enzyme GSTP1-1. This inhibition leads to the disruption of GSTP1-1's protein-protein interactions, most notably with JNK, resulting in the activation of the MAPK signaling pathway and subsequent downstream effects on apoptosis and cell proliferation. Understanding this precise mechanism of action is critical for the rational design of therapeutic strategies utilizing TLK117 (via its prodrug TLK199) and for avoiding confusion with inhibitors of the functionally distinct Tousled-like Kinase 1. This guide provides the foundational knowledge for researchers and drug development professionals to further explore the therapeutic potential of targeting the GSTP1-1 signaling node.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. dovepress.com [dovepress.com]

- 5. The role of glutathione-S-transferase in anti-cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutathione S-Transferases as Regulators of Kinase Pathways and Anticancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Tousled-like kinase 1: a novel factor with multifaceted role in mCRPC progression and development of therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Impact of TLK117 on Glutathione Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of TLK117, a pivotal molecule in the study of glutathione metabolism and cellular signaling. Contrary to its name suggesting a role as a Tousled-like kinase, TLK117 is the active metabolite of the prodrug TLK199 (Ezatiostat) and functions as a highly selective inhibitor of Glutathione S-transferase Pi 1 (GSTP1-1). Its activity offers a powerful tool for investigating the roles of GSTP1-1 in drug resistance, cell proliferation, and stress signaling pathways.

Mechanism of Action

TLK117, also known as TER117, is a peptidomimetic glutathione (GSH) analogue.[1] Its primary mechanism of action is the potent and selective competitive inhibition of the GSTP1-1 enzyme.[2] TLK117 binds to the glutathione-binding site (G-site) of GSTP1-1 with an affinity greater than that of glutathione itself.[3] This high-affinity binding prevents GSTP1-1 from catalyzing the conjugation of glutathione to various electrophilic substrates, a key step in the detoxification of xenobiotics and endogenous toxins.[1][4]

The molecule's design, γ-L-Glutamyl-S-(benzyl)-L-cysteinyl-R-(-)-phenylglycine, allows it to specifically target the Pi-class of GSTs with over 50-fold greater selectivity compared to GSTA and GSTM classes.[3] In addition to its primary target, TLK117 has been shown to competitively inhibit glyoxalase I, an enzyme also involved in detoxification pathways.[5]

Due to its charged carboxyl groups, TLK117 has limited cell permeability.[3] For cellular and in vivo studies, it is administered as the diethyl ester prodrug, TLK199 (Ezatiostat). Cellular esterases hydrolyze TLK199, releasing the active TLK117 intracellularly, as depicted in the workflow below.[1]

Diagram: Prodrug Activation Workflow

Caption: Intracellular activation of the prodrug TLK199 to the active inhibitor TLK117.

Quantitative Inhibition Data

The efficacy of TLK117 and its prodrug has been quantified across various studies. The key inhibitory constants and cellular potencies are summarized below.

| Compound | Target | Inhibition Constant (Ki) | Cellular Potency (IC50) | Cell Line | Reference |

| TLK117 (TER117) | GSTP1-1 | 0.4 µM | >200 µM | HT29 Colon Adenocarcinoma | [2][3] |

| TLK117 (TER117) | Glyoxalase I | 0.56 µM | Not Reported | Not Applicable | [2][5] |

| TLK199 (Ezatiostat) | GSTP1-1 (indirect) | Not Applicable | 22 µM | HT29 Colon Adenocarcinoma | [3] |

| TLK199 (Ezatiostat) | GSTP1-1 (indirect) | Not Applicable | 26-28 µM | SW620, LoVo, Caco2 | [3] |

Impact on Cellular Signaling Pathways

Beyond its direct role in inhibiting detoxification, TLK117 modulates critical cell signaling pathways by disrupting protein-protein interactions. GSTP1-1 is a known negative regulator of c-Jun N-terminal kinase (JNK), a key component of the MAP kinase pathway involved in stress response, proliferation, and apoptosis.[4][6]

Under normal conditions, GSTP1-1 binds to JNK, sequestering it and preventing its activation.[7][8] The introduction of TLK117 (via TLK199) competitively disrupts this GSTP1-1/JNK complex.[7][9] This dissociation liberates JNK, allowing its phosphorylation and subsequent activation of the downstream signaling cascade, including the phosphorylation of c-Jun and transcription of AP-1 responsive genes.[10][11] This mechanism provides a link between glutathione metabolism and the regulation of cellular survival and death signals.[1]

Diagram: TLK117-Mediated JNK Pathway Activation

Caption: TLK117 disrupts the GSTP1-JNK complex, leading to JNK pathway activation.

Key Experimental Protocols

The investigation of TLK117's effects on glutathione metabolism relies on specific biochemical assays. Below is a detailed methodology for a representative GSTP1-1 activity assay.

4.1 Protocol: Spectrophotometric Assay for GSTP1-1 Inhibition

This protocol is based on the widely used method involving the substrate 1-chloro-2,4-dinitrobenzene (CDNB).[2]

Objective: To determine the inhibitory potency (Ki or IC50) of TLK117 on purified GSTP1-1 enzyme activity.

Materials:

-

Purified recombinant human GSTP1-1 enzyme

-

TLK117 inhibitor stock solution (in an appropriate solvent, e.g., DMSO)

-

Reduced glutathione (GSH)

-

1-chloro-2,4-dinitrobenzene (CDNB)

-

Assay Buffer: 0.1 M sodium phosphate, pH 7.0

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 340 nm at 30°C

Procedure:

-

Prepare Reagents:

-

Prepare a fresh solution of GSH in Assay Buffer (e.g., 20 mM).

-

Prepare a fresh solution of CDNB in ethanol or DMSO (e.g., 100 mM).

-

Prepare serial dilutions of TLK117 in Assay Buffer to cover the desired concentration range (e.g., 0 to 10 µM).

-

-

Set up Reaction Mixture:

-

In each well or cuvette, add the following in order:

-

Assay Buffer to bring the final volume to 1 mL (or 200 µL for a 96-well plate).

-

The desired final concentration of GSH (e.g., 2.0 mM).

-

The desired concentration of TLK117 from the serial dilutions.

-

A fixed amount of GSTP1-1 enzyme.

-

-

-

Pre-incubation:

-

Incubate the mixture for 5-10 minutes at 30°C to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Start the enzymatic reaction by adding CDNB to a final concentration of 1 mM. Mix quickly and thoroughly.

-

-

Measure Activity:

-

Immediately place the plate or cuvette in the spectrophotometer.

-

Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes). The product of the GSH-CDNB conjugation, S-(2,4-dinitrophenyl)glutathione, has a strong absorbance at this wavelength.

-

The rate of reaction (initial velocity) is determined from the linear portion of the absorbance vs. time plot.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

-

For Ki determination, repeat the experiment at different fixed concentrations of GSH and perform a competitive inhibition analysis (e.g., Dixon or Lineweaver-Burk plot).[2]

-

Conclusion and Implications for Drug Development

TLK117 is a critical research tool that has significantly advanced the understanding of GSTP1-1's role beyond detoxification. By inhibiting GSTP1-1, TLK117 not only blocks a key pathway for drug resistance in cancer cells but also actively modulates stress-activated signaling cascades like the JNK pathway.[4][10] This dual functionality makes the GSTP1-1 enzyme an attractive target for therapeutic intervention. The development of prodrugs like TLK199 (Ezatiostat) demonstrates a viable strategy for targeting intracellular glutathione metabolism, with potential applications in oncology and fibrotic diseases.[9][12] Further investigation into the downstream metabolic consequences of GSTP1-1 inhibition and the broader effects on cellular redox homeostasis will continue to be a valuable area of research for drug development professionals.

References

- 1. The role of glutathione-S-transferase in anti-cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resistance Mechanisms Unveiled: The Role of Glutathione S-Transferase in Cancer Therapy Failures - PharmaFeatures [pharmafeatures.com]

- 5. The human glutathione transferase P1-1 specific inhibitor TER 117 designed for overcoming cytostatic-drug resistance is also a strong inhibitor of glyoxalase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Glutathione S-Transferases as Regulators of Kinase Pathways and Anticancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glutathione S-transferase P1-1 (GSTP1-1) inhibits c-Jun N-terminal kinase (JNK1) signaling through interaction with the C terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glutathione S-Transferases in Cancer | MDPI [mdpi.com]

- 10. Glutathione transferases: substrates, inihibitors and pro-drugs in cancer and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Multifaceted Role of Glutathione S-Transferases in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on TLK117 in Fibrosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on TLK117 as a potential therapeutic agent for fibrotic diseases. The document synthesizes findings from preclinical studies, focusing on the compound's mechanism of action, quantitative efficacy data, and the experimental protocols used to evaluate its anti-fibrotic effects.

Introduction to TLK117 and its Therapeutic Rationale in Fibrosis

Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix (ECM) components, leading to scarring and organ dysfunction.[1][2] It is the common endpoint of many chronic inflammatory and injurious processes affecting organs such as the lungs, liver, and kidneys.[2][3] Key cellular and signaling pathways involved in fibrosis include the activation of myofibroblasts, which are the primary producers of ECM, and the persistent activity of pro-fibrotic cytokines like Transforming Growth Factor-β (TGF-β).[4][5]

TLK117 is the active metabolite of the pro-drug TLK199, a compound that has completed Phase II clinical trials for myelodysplastic syndrome.[6] It is a glutathione (GSH) analog that functions as an inhibitor of Glutathione S-transferase Pi (GSTP).[6] GSTP is an enzyme highly expressed in epithelial cells and has been implicated in the pathogenesis of fibrotic diseases, in part through its role in protein S-glutathionylation (PSSG), a post-translational modification that can alter protein function.[6][7] Preliminary studies have investigated TLK117's potential to modulate fibrotic processes, particularly in the context of lung fibrosis.[6][8]

Mechanism of Action of TLK117 in Fibrosis

The anti-fibrotic activity of TLK117 is primarily attributed to its inhibition of GSTP. This inhibition sets off a cascade of downstream molecular events that collectively counter the fibrotic process.

Modulation of JNK Signaling and Apoptosis

In unstressed cells, GSTP can sequester c-Jun N-terminal kinase (JNK), maintaining it in an inactive state.[8] The development of TLK117 was prompted by the discovery that GSTP inhibition can disrupt this interaction, leading to the activation of JNK signaling.[6] The JNK pathway is a crucial mediator in lung inflammation and remodeling and has been shown to play a role in the development of pulmonary fibrosis.[6]

Furthermore, GSTP inhibition by TLK117 has been shown to affect apoptosis pathways. Fas, a pro-apoptotic receptor, is a key mediator in the pathogenesis of fibrosis, where its activation can lead to the apoptosis of epithelial cells, a critical event that drives fibrotic remodeling.[6][7] TLK117 attenuates the S-glutathionylation of Fas (FAS-SSG), a process linked to apoptosis and disease pathogenesis.[6] By reducing FAS-SSG and total PSSG, TLK117 can mitigate epithelial cell apoptosis, thereby interrupting a key driver of fibrosis.[6]

References

- 1. Fibrotic Disease: from Signaling Pathways and Biomarkers to Molecular Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fibrosis: Types, Effects, Markers, Mechanisms for Disease Progression, and Its Relation with Oxidative Stress, Immunity, and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Key Fibrogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gasotransmitters: Potential Therapeutic Molecules of Fibrotic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Attenuation of lung fibrosis in mice with a clinically relevant inhibitor of glutathione-S-transferase π - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]

TLK117: A Novel Therapeutic Agent Targeting Glutathione S-Transferase P1-1

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TLK117, the active metabolite of the pro-drug ezatiostat (formerly TLK199), is a potent and selective inhibitor of Glutathione S-Transferase P1-1 (GSTP1-1). GSTP1-1 is a key enzyme in cellular detoxification pathways and is frequently overexpressed in tumor cells, contributing to multidrug resistance. Furthermore, GSTP1-1 plays a significant regulatory role in cellular stress-response signaling, notably through its interaction with c-Jun N-terminal kinase (JNK). This technical guide provides a comprehensive overview of TLK117, detailing its mechanism of action, preclinical and clinical findings, and key experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Introduction

Glutathione S-transferases (GSTs) are a superfamily of enzymes that play a critical role in the detoxification of a wide array of endogenous and exogenous electrophilic compounds by catalyzing their conjugation with glutathione (GSH). The pi-class GST, GSTP1-1, is of particular interest in oncology as its overexpression has been correlated with resistance to various chemotherapeutic agents. Beyond its catalytic function, GSTP1-1 also acts as a negative regulator of the JNK signaling pathway, a key cascade involved in apoptosis and cell proliferation.

TLK117 emerges as a promising therapeutic agent due to its high affinity and selectivity for GSTP1-1. By inhibiting GSTP1-1, TLK117 can potentially reverse chemotherapy resistance and modulate stress-induced signaling pathways to favor apoptosis in cancer cells. This document outlines the core scientific and clinical data supporting the therapeutic potential of TLK117.

Mechanism of Action

TLK117 is a peptidomimetic glutathione analog that acts as a competitive inhibitor of GSTP1-1 with respect to the glutathione binding site (G-site). Its high selectivity for GSTP1-1 over other GST isoforms, such as GSTA1-1 and GSTM1-1, is attributed to specific interactions within the G-site of the enzyme, as revealed by X-ray crystallography.[1]

In addition to its primary target, TLK117 has been shown to be a competitive inhibitor of glyoxalase I, an enzyme involved in the detoxification of cytotoxic alpha-ketoaldehydes like methylglyoxal.[2][3] This dual inhibitory activity may contribute to its overall anticancer effects.

A critical aspect of TLK117's mechanism of action is the disruption of the GSTP1-1:JNK complex. In unstressed cells, GSTP1-1 sequesters JNK, inhibiting its pro-apoptotic signaling. By binding to GSTP1-1, TLK117 induces a conformational change that leads to the release and subsequent activation of JNK, triggering downstream apoptotic pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity and efficacy of TLK117 and its prodrug, ezatiostat.

Table 1: In Vitro Inhibitory Activity of TLK117

| Target Enzyme | Inhibitor | Inhibition Constant (Ki) | IC50 | Notes |

| Glutathione S-Transferase P1-1 (GSTP1-1) | TLK117 | 0.4 µM[1][2] | - | Competitive inhibitor with respect to glutathione. Over 50-fold selectivity compared to GSTA and GSTM classes.[1][2] |

| Glyoxalase I | TLK117 | 0.56 µM[2][3] | - | Competitive inhibitor. |

| HT29 Human Colon Adenocarcinoma Cells | TLK199 (Ezatiostat) | - | 22 µM[1] | TLK117 itself has poor cellular uptake (IC50 > 200 µM).[1] |

Table 2: Clinical Efficacy of Ezatiostat in Myelodysplastic Syndrome (MDS)

| Clinical Trial Phase | Patient Population | Dosing Regimen | Hematologic Improvement (HI) Rate | Key Findings |

| Phase 1[2] | Low to Intermediate-2 Risk MDS (n=45) | 200 to 6000 mg/day (oral tablets) for 7 days of a 21-day cycle | 17 HI responses observed across all dose levels. | No dose-limiting toxicities were observed. Responses were seen in all lineages. |

| Phase 1/2a[1] | MDS (n=54) | 50 to 600 mg/m² (IV liposomal) for 3-5 days of a 14 or 21-day cycle | HI-Erythroid: 24%, HI-Neutrophil: 42%, HI-Platelet: 50% | Generally well-tolerated with manageable infusion-related reactions. |

| Phase 2[4] | Low to Intermediate-1 Risk MDS (n=73) | Extended oral dosing schedules | Overall HI-Erythroid rate: 22% | Clinically significant reductions in red blood cell transfusions were observed. |

Signaling Pathways and Experimental Workflows

TLK117-Mediated JNK Pathway Activation

The following diagram illustrates the proposed mechanism by which TLK117 activates the JNK signaling pathway.

Preclinical Evaluation Workflow for TLK117

This diagram outlines a typical workflow for the preclinical assessment of TLK117's therapeutic potential.

Detailed Experimental Protocols

GSTP1-1 Inhibition Assay

This protocol is adapted from established methods for determining GSTP1-1 activity using the substrate 1-chloro-2,4-dinitrobenzene (CDNB).[5][6]

Materials:

-

Recombinant human GSTP1-1 enzyme

-

Potassium phosphate buffer (0.1 M, pH 6.5)

-

Reduced glutathione (GSH) solution (e.g., 50 mM in buffer)

-

1-Chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 50 mM in ethanol)

-

TLK117 stock solution (in a suitable solvent like DMSO)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, a fixed concentration of GSH (e.g., final concentration of 1 mM), and varying concentrations of TLK117. Include a control with no inhibitor.

-

Enzyme Addition: Add a standardized amount of GSTP1-1 enzyme to each well to initiate the pre-incubation. The final enzyme concentration should be chosen to provide a linear reaction rate over the measurement period.

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-20 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding CDNB solution to each well (e.g., final concentration of 1 mM).

-

Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes. The product of the reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at this wavelength.

-

Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive.

Glyoxalase I Inhibition Assay

This protocol is based on the spectrophotometric measurement of S-D-lactoylglutathione formation.[1][7][8]

Materials:

-

Recombinant human glyoxalase I enzyme

-

Sodium phosphate buffer (e.g., 0.1 M, pH 7.2)

-

Reduced glutathione (GSH) solution

-

Methylglyoxal (MG) solution

-

TLK117 stock solution

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading at 240 nm

Procedure:

-

Substrate Preparation: Prepare the hemithioacetal substrate by pre-incubating GSH and MG in the assay buffer for approximately 15-30 minutes at room temperature.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the pre-formed hemithioacetal substrate, and varying concentrations of TLK117. Include a control without the inhibitor.

-

Reaction Initiation: Add a standardized amount of glyoxalase I enzyme to each well to start the reaction.

-

Kinetic Measurement: Immediately monitor the increase in absorbance at 240 nm, which corresponds to the formation of S-D-lactoylglutathione.

-

Data Analysis: Calculate the initial reaction velocities and determine the IC50 and Ki values for TLK117 as described for the GSTP1-1 assay.

Conclusion

TLK117 represents a targeted therapeutic agent with a well-defined mechanism of action against GSTP1-1. Its ability to inhibit a key drug resistance enzyme and simultaneously activate a pro-apoptotic signaling pathway makes it an attractive candidate for further development, particularly in the context of combination therapies for various cancers. The preclinical and clinical data for its prodrug, ezatiostat, in myelodysplastic syndrome have been encouraging. Further investigation into its efficacy in solid tumors and its synergistic potential with existing chemotherapeutic agents is warranted. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of TLK117 and related compounds as novel cancer therapeutics.

References

- 1. Novel glyoxalase-I inhibitors possessing a “zinc-binding feature” as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are GSTP1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. Tryptanthrin targets GSTP1 to induce senescence and increases the susceptibility to apoptosis by senolytics in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glyoxalase I Assay as a Possible Tool for Evaluation of Biological Activity of Antioxidant-Rich Plant Extracts [mdpi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

TLK117 In Vitro Assay for GSTP1-1 Inhibition: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to performing an in vitro assay to determine the inhibitory activity of TLK117 against Glutathione S-transferase Pi 1 (GSTP1-1). TLK117 is a selective and potent inhibitor of GSTP1-1, an enzyme frequently overexpressed in cancer cells and implicated in drug resistance.[1][2][3] The protocols detailed herein are based on a well-established colorimetric method that monitors the enzymatic conjugation of glutathione (GSH) to a substrate, allowing for the quantification of GSTP1-1 activity and its inhibition. This guide includes detailed experimental procedures, data presentation in tabular format for clarity, and visual diagrams of the experimental workflow and relevant signaling pathways to aid in comprehension.

Introduction to GSTP1-1 and TLK117

Glutathione S-transferases (GSTs) are a family of phase II detoxification enzymes that play a crucial role in protecting cells from oxidative stress and xenobiotics by catalyzing the conjugation of reduced glutathione to various electrophilic compounds.[4][5][6][7] The Pi class isoenzyme, GSTP1-1, is of particular interest in oncology as its overexpression is associated with carcinogenesis and the development of resistance to chemotherapeutic agents.[8][9]

TLK117 (γ-glutamyl-S-(benzyl)cysteinyl-R(–)-phenylglycine) is a specific inhibitor of GSTP1-1 with a high binding affinity.[1] It acts as a competitive inhibitor with respect to glutathione.[10][11] TLK117 is the active metabolite of the pro-drug TLK199 (ezatiostat), which is designed for better cellular uptake.[1][10] Understanding the inhibitory potential of TLK117 on GSTP1-1 is crucial for the development of novel cancer therapeutics aimed at overcoming drug resistance.

Principle of the Assay

The in vitro assay for GSTP1-1 inhibition relies on a spectrophotometric measurement of the enzyme's catalytic activity. The most common method utilizes 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.[4][5][8] GSTP1-1 catalyzes the conjugation of the thiol group of glutathione (GSH) to CDNB. This reaction forms a product, S-(2,4-dinitrophenyl)glutathione (GS-DNB), which absorbs light at 340 nm.[5][8] The rate of increase in absorbance at this wavelength is directly proportional to the GSTP1-1 activity.[5] By measuring this rate in the presence and absence of TLK117, the inhibitory potency of the compound can be determined.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for TLK117 and related compounds in the context of GSTP1-1 inhibition.

Table 1: Inhibitory Potency of TLK117 against GSTP1-1

| Compound | Parameter | Value | Notes |

| TLK117 | Kᵢ (for GSTP1-1) | 0.4 µM | Competitive inhibitor with respect to glutathione.[1][10] |

| TLK117 | IC₅₀ (in HT29 cells) | >200 µM | Poor cellular uptake of TLK117.[1] |

| TLK199 (pro-drug) | IC₅₀ (in HT29 cells) | 22 µM | Diethyl ester form of TLK117 with improved cell permeability.[1] |

Table 2: Substrate Information for GSTP1-1 Assay

| Substrate | Molar Extinction Coefficient (ε) | Wavelength for Detection |

| 1-chloro-2,4-dinitrobenzene (CDNB) | 9.6 mM⁻¹cm⁻¹ | 340 nm[4] |

Experimental Protocols

This section provides a detailed methodology for determining the inhibitory effect of TLK117 on purified recombinant human GSTP1-1.

Materials and Reagents

-

Recombinant Human GSTP1-1 (ensure high purity)

-

TLK117

-

Reduced Glutathione (GSH)

-

1-chloro-2,4-dinitrobenzene (CDNB)

-

Potassium Phosphate Buffer (0.1 M, pH 6.5)

-

Dimethyl Sulfoxide (DMSO)

-

UV-transparent 96-well plates or quartz cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm

Preparation of Solutions

-

Assay Buffer: 0.1 M Potassium Phosphate Buffer, pH 6.5.

-

GSH Stock Solution (100 mM): Dissolve the appropriate amount of GSH in the assay buffer. Prepare fresh daily.

-

CDNB Stock Solution (100 mM): Dissolve CDNB in ethanol or DMSO.

-

GSTP1-1 Working Solution: Dilute the recombinant GSTP1-1 in assay buffer to the desired concentration (e.g., 0.1-0.5 µg/mL). The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.

-

TLK117 Stock Solution (10 mM): Dissolve TLK117 in DMSO.

-

TLK117 Working Solutions: Prepare a serial dilution of TLK117 in the assay buffer to achieve a range of final concentrations for the IC₅₀ determination (e.g., from 0.01 µM to 100 µM).

Assay Procedure (96-well plate format)

-

Assay Mixture Preparation: In each well of a 96-well plate, add the following in order:

-

Assay Buffer

-

GSTP1-1 working solution

-

TLK117 working solution (or DMSO for control wells)

-

-

Pre-incubation: Gently mix and pre-incubate the plate at 25°C for 10-20 minutes to allow the inhibitor to interact with the enzyme.[12][13]

-

Reaction Initiation: To each well, add the substrate mixture containing GSH and CDNB to initiate the reaction. The final concentrations in the reaction well should be optimized, but typical ranges are:

-

GSH: 1-2 mM[12]

-

CDNB: 1 mM

-

-

Kinetic Measurement: Immediately after adding the substrates, place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm every minute for 5-10 minutes at 25°C.[5]

-

Controls:

-

No-enzyme control: Contains all reagents except GSTP1-1 to measure the non-enzymatic reaction.

-

No-inhibitor control (Vehicle control): Contains all reagents, including the enzyme and the same concentration of DMSO used for the TLK117 dilutions.

-

Data Analysis

-

Calculate the rate of reaction (ΔA₃₄₀/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Correct for the non-enzymatic reaction by subtracting the rate of the no-enzyme control from all other rates.

-

Calculate the percent inhibition for each TLK117 concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] x 100

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the TLK117 concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

Caption: Workflow for the in vitro GSTP1-1 inhibition assay.

GSTP1-1 Signaling Pathway Interactions

Caption: Simplified diagram of GSTP1-1 protein-protein interactions.

Conclusion

The provided application notes and protocols offer a robust framework for the in vitro evaluation of TLK117 as a GSTP1-1 inhibitor. Adherence to these guidelines will enable researchers to generate reliable and reproducible data, contributing to the broader understanding of GSTP1-1's role in disease and the development of targeted therapies. The experimental parameters can be further optimized to suit specific laboratory conditions and research questions.

References

- 1. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biorxiv.org [biorxiv.org]

- 4. 3hbiomedical.com [3hbiomedical.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. alpco.com [alpco.com]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The human glutathione transferase P1-1 specific inhibitor TER 117 designed for overcoming cytostatic-drug resistance is also a strong inhibitor of glyoxalase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. infoscience.epfl.ch [infoscience.epfl.ch]

Application Notes and Protocols for TLK117 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing TLK117, a selective inhibitor of Glutathione S-transferase P1-1 (GSTP1-1), in various cell culture experiments. As TLK117 exhibits poor cell permeability, these protocols utilize its prodrug, TLK199 (Ezatiostat), which readily enters cells and is intracellularly converted to the active TLK117 by cellular esterases.[1][2]

Mechanism of Action

TLK117 is the active metabolite of the prodrug TLK199.[1] It functions as a selective inhibitor of GSTP1-1, a key enzyme in cellular detoxification and stress response pathways.[1] GSTP1-1 can sequester and inhibit c-Jun N-terminal kinase (JNK), a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade that regulates apoptosis and cell proliferation. By inhibiting GSTP1-1, TLK117 disrupts the GSTP1-1/JNK complex, leading to the activation of JNK and subsequent downstream signaling events that can induce apoptosis in cancer cells.[3] Furthermore, inhibition of GSTP1-1 can sensitize cancer cells to conventional chemotherapeutic agents.

Data Presentation

Table 1: In Vitro Efficacy of TLK199 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HT29 | Human Colon Adenocarcinoma | 22 | [4] |

| SW620 | Human Colon Adenocarcinoma | 26-28 | [1] |

| LoVo | Human Colon Adenocarcinoma | 26-28 | [1] |

| Caco2 | Human Colon Adenocarcinoma | 26-28 | [1] |

Table 2: Potentiation of Chemotherapeutic Agents by TLK199

| Cell Line | Chemotherapeutic Agent | TLK199 Concentration (µM) | Fold Potentiation | Reference |

| HT29 | Chlorambucil | 12.5 or 25 | Up to 2.5 | [1] |

| HT4-1 (HT29 subclone) | Chlorambucil | 12.5 or 25 | Up to 2.5 | [1] |

| SKOV3 | Chlorambucil | 12.5 or 25 | Up to 2.5 | [1] |

| SK VLB | Chlorambucil | 12.5 or 25 | Up to 2.5 | [1] |

| HT29 | Doxorubicin | 12.5 or 25 | Up to 2.5 | [1] |

| HT4-1 (HT29 subclone) | Doxorubicin | 12.5 or 25 | Up to 2.5 | [1] |

| SKOV3 | Doxorubicin | 12.5 or 25 | Up to 2.5 | [1] |

| SK VLB | Doxorubicin | 12.5 or 25 | Up to 2.5 | [1] |

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

This protocol determines the effect of TLK199 on cell proliferation and cytotoxicity.

Materials:

-

TLK199 (Ezatiostat)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of TLK199 in complete medium. Remove the medium from the wells and add 100 µL of the TLK199 dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Assay:

-

MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight.

-

XTT Assay: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well and incubate for 2-4 hours.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with TLK199.

Materials:

-

TLK199 (Ezatiostat)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of TLK199 for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Data Acquisition: Analyze the cells by flow cytometry within 1 hour of staining.

-

Analysis: Determine the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol assesses the effect of TLK199 on cell cycle progression.

Materials:

-

TLK199 (Ezatiostat)

-

6-well plates

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with TLK199 for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the DNA content of the cells by flow cytometry.

-

Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of JNK Activation

This protocol detects the activation of the JNK signaling pathway by measuring the phosphorylation of JNK.

Materials:

-

TLK199 (Ezatiostat)

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-JNK, anti-total-JNK)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Cell Seeding and Treatment: Seed cells and treat with TLK199 for the desired time points.

-

Protein Extraction: Lyse the cells with RIPA buffer. Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Strip the membrane and re-probe with an antibody against total JNK for normalization. Quantify the band intensities to determine the relative level of JNK phosphorylation.

References

- 1. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase 1-2a multicenter dose-escalation study of ezatiostat hydrochloride liposomes for injection (Telintra®, TLK199), a novel glutathione analog prodrug in patients with myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of Apoptosis in Cancer Cells by Glutathione Transferase Inhibitor Mediated Hydrophobic Tagging Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Assessing Cellular Uptake of TLK117

For Researchers, Scientists, and Drug Development Professionals

Introduction

TLK117 is a potent and selective inhibitor of Glutathione S-transferase P1-1 (GSTP1-1), a key enzyme implicated in drug resistance and the regulation of cellular stress pathways. However, TLK117 possesses two free carboxyl groups, which results in a charge that impedes its direct cellular uptake. To overcome this limitation, a diethyl ester prodrug form, TLK199 (also known as Ezatiostat), was developed. TLK199 readily crosses the cell membrane and is subsequently hydrolyzed by intracellular esterases to release the active inhibitor, TLK117. Understanding the efficiency of this cellular uptake and conversion is critical for evaluating the therapeutic potential of TLK199 and its active metabolite.

This document provides a detailed protocol for assessing the cellular uptake of TLK117 via its prodrug TLK199 in a relevant cancer cell line, such as the HT29 human colon adenocarcinoma cell line, which is known to express high levels of GSTP1-1.

Data Presentation

The following table summarizes representative quantitative data for the cellular uptake and activity of TLK117 and its prodrug TLK199.

| Compound | Cell Line | Parameter | Value | Reference |

| TLK117 | HT29 | IC50 | >200 µM | [1] |

| TLK199 | HT29 | IC50 | 22 µM | [1] |

| TLK199 | SW620, LoVo, Caco2 | IC50 | 26–28 µM | [1] |

Signaling Pathway

TLK117 exerts its effect by inhibiting GSTP1-1, which plays a crucial role in the c-Jun N-terminal kinase (JNK) signaling pathway. In an unstressed state, GSTP1-1 binds to JNK, keeping it in an inactive state. Inhibition of GSTP1-1 by TLK117 disrupts this interaction, leading to the activation of JNK and downstream signaling cascades that can induce apoptosis.

Caption: TLK117 Signaling Pathway.

Experimental Protocols

This section outlines the detailed methodology for quantifying the intracellular concentrations of TLK199 and its active metabolite, TLK117, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective

To determine the time-dependent intracellular accumulation of TLK199 and its conversion to TLK117 in a selected cancer cell line.

Materials

-

Cell Line: HT29 human colon adenocarcinoma cells (or other relevant cell line)

-

Reagents:

-

TLK199 (Ezatiostat)

-

TLK117

-

TLK236 (monoethyl ester metabolite, if available as a standard)

-

Cell culture medium (e.g., McCoy's 5A)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic Acid (FA), LC-MS grade

-

Internal Standard (IS) for LC-MS/MS (e.g., a stable isotope-labeled analog of TLK117 or a structurally similar compound)

-

BCA Protein Assay Kit

-

-

Equipment:

-

Cell culture incubator (37°C, 5% CO2)

-

Laminar flow hood

-

Centrifuge

-

Hemocytometer or automated cell counter

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

-

Analytical balance

-

Vortex mixer

-

Microcentrifuge

-

Experimental Workflow

Caption: Experimental Workflow for TLK117 Cellular Uptake.

Procedure

-

Cell Culture and Seeding:

-

Culture HT29 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells into 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

-

-

Compound Treatment:

-

Prepare stock solutions of TLK199 in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, prepare working solutions of TLK199 in a cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 25 µM).

-

Remove the culture medium from the cells and replace it with the medium containing TLK199. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubate the cells for various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours).

-

-

Cell Harvesting and Sample Preparation:

-

At each time point, aspirate the drug-containing medium.

-

Wash the cell monolayer twice with ice-cold PBS to remove any extracellular compound.

-

Add trypsin-EDTA to detach the cells.

-

Resuspend the cells in a complete medium and transfer to a microcentrifuge tube.

-

Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes at 4°C).

-

Discard the supernatant and resuspend the cell pellet in a known volume of PBS.

-

Take an aliquot for cell counting (e.g., using a hemocytometer).

-

Centrifuge the remaining cell suspension and discard the supernatant.

-

To the cell pellet, add a known volume of ice-cold extraction solution (e.g., 80% acetonitrile in water containing the internal standard) to lyse the cells and precipitate proteins.

-

Vortex vigorously and incubate on ice for 20 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the cell debris.

-

Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

-

An aliquot of the cell lysate can be used to determine the total protein concentration using a BCA assay for normalization purposes.

-

-

LC-MS/MS Analysis:

-

Prepare a standard curve of TLK199, TLK117, and TLK236 (if available) in the same extraction solution used for the cell lysates.

-

Inject the prepared samples and standards onto the LC-MS/MS system.

-

Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify TLK199, TLK117, and the internal standard.

-

Calculate the intracellular concentrations of TLK199 and TLK117 based on the standard curve.

-

Normalize the concentrations to the cell number or total protein content to allow for comparison across different samples. The results can be expressed as pmol/10^6 cells or pmol/mg protein.

-

Conclusion

This protocol provides a robust framework for quantifying the cellular uptake of the prodrug TLK199 and its conversion to the active GSTP1-1 inhibitor, TLK117. The use of LC-MS/MS ensures high sensitivity and specificity, allowing for accurate determination of intracellular drug concentrations. The data generated from these experiments are essential for understanding the pharmacokinetic and pharmacodynamic properties of TLK199 and for the rational design of future preclinical and clinical studies.

References

Application Note: TLK117 in High-Throughput Screening for GSTP1-1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

TLK117, the active metabolite of the prodrug Ezatiostat (TLK199), is a potent and selective inhibitor of Glutathione S-transferase P1-1 (GSTP1-1)[1][2][3][4][5][6]. GSTP1-1 is a key enzyme in cellular detoxification pathways and is frequently overexpressed in cancer cells, contributing to multidrug resistance[2][3][7]. TLK117's ability to inhibit GSTP1-1 makes it a valuable tool for studying the role of this enzyme in disease and a promising candidate for therapeutic development. This application note provides a detailed overview of TLK117, its mechanism of action, and protocols for its use in high-throughput screening (HTS) assays designed to identify and characterize GSTP1-1 inhibitors.

Mechanism of Action and Signaling Pathway

TLK117 is a peptidomimetic compound that acts as a competitive inhibitor of GSTP1-1 with respect to glutathione (GSH)[1][2]. By binding to the G-site of GSTP1-1, TLK117 prevents the conjugation of GSH to various electrophilic substrates, thereby disrupting the detoxification function of the enzyme[2].

Beyond its role in detoxification, GSTP1-1 is also a key regulator of the mitogen-activated protein (MAP) kinase signaling pathway[3]. In unstressed cells, GSTP1-1 binds to and sequesters c-Jun N-terminal kinase 1 (JNK1), a critical component of the stress-activated protein kinase (SAPK) pathway, keeping it in an inactive state[2][3][4]. Inhibition of GSTP1-1 by TLK117 disrupts this interaction, leading to the release and activation of JNK1. Activated JNK1 can then phosphorylate downstream targets, such as c-Jun, triggering signaling cascades that influence cellular processes including proliferation, apoptosis, and differentiation[2][3].

Signaling Pathway Diagram

Caption: TLK117-mediated inhibition of GSTP1-1 leads to JNK1 activation.

Quantitative Data

The inhibitory activity of TLK117 against its primary targets has been quantified and is summarized in the table below.

| Compound | Target | Parameter | Value (µM) | Reference |

| TLK117 | GSTP1-1 | Kᵢ | 0.4 | [1][2][5][6] |

| TLK117 | Glyoxalase I | Kᵢ | 0.56 | [1][5] |

High-Throughput Screening Protocol

This section provides a detailed protocol for a high-throughput screening assay to identify inhibitors of GSTP1-1, using TLK117 as a reference control. The assay is based on the spectrophotometric measurement of the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with glutathione, catalyzed by GSTP1-1.

Experimental Workflow Diagram

Caption: High-throughput screening workflow for GSTP1-1 inhibitors.

Materials and Reagents

-

Enzyme: Recombinant Human GSTP1-1

-

Substrates:

-

Glutathione (GSH)

-

1-chloro-2,4-dinitrobenzene (CDNB)

-

-

Buffer: 0.1 M Sodium Phosphate, pH 7.0

-

Control Inhibitor: TLK117

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Assay Plates: 384-well, clear, flat-bottom microplates

-

Instrumentation:

-

Acoustic liquid handler or pin tool for compound dispensing

-

Microplate dispenser for reagent addition

-

Microplate reader capable of measuring absorbance at 340 nm

-

Incubator set to 30°C

-

Experimental Protocol

-

Compound Plate Preparation:

-

Prepare a stock solution of TLK117 in DMSO.

-

Serially dilute the test compounds and TLK117 in DMSO to create a concentration gradient.

-

Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 50 nL) of each compound concentration, TLK117 (positive control), and DMSO (negative control) to the wells of a 384-well assay plate.

-

-

Reagent Preparation:

-

Enzyme Solution: Dilute recombinant human GSTP1-1 in 0.1 M sodium phosphate buffer (pH 7.0) to the desired final concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

Substrate Mix: Prepare a 2X working solution of GSH and CDNB in 0.1 M sodium phosphate buffer (pH 7.0). Final concentrations in the assay are typically in the range of 1-2 mM for CDNB and 1-5 mM for GSH.

-

-

Assay Procedure:

-

Enzyme Addition: Add 10 µL of the diluted GSTP1-1 enzyme solution to each well of the assay plate containing the pre-dispensed compounds.

-

Pre-incubation: Centrifuge the plates briefly to mix and incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

Reaction Initiation: Add 10 µL of the 2X substrate mix (GSH and CDNB) to all wells to start the enzymatic reaction. The final assay volume will be 20 µL.

-

Incubation: Incubate the plates at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction remains within the linear range.

-

Absorbance Reading: Measure the absorbance of each well at 340 nm using a microplate reader. The product of the reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at this wavelength.

-

Data Analysis

-

Calculate Percent Inhibition:

-

The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Abs_compound - Abs_blank) / (Abs_DMSO - Abs_blank))

-

Abs_compound: Absorbance of the well with the test compound.

-

Abs_DMSO: Average absorbance of the negative control wells (DMSO).

-

Abs_blank: Absorbance of wells without enzyme (background).

-

-

-

Determine IC₅₀ Values:

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

-

-

Assay Quality Control:

-